Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate
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Overview
Description
Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C10H14N2O4S2 and a molecular weight of 290.36 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a piperazine-1-sulfonyl group and a carboxylate ester. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The process includes the following steps:
Cyclization Reaction: The ring formation between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection and Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Thiophene oxides.
Reduction: Thiophene sulfides.
Substitution: Piperazine derivatives with various substituents.
Scientific Research Applications
Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The exact mechanism of action for Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
- Methyl 5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid
- Thiophene derivatives with various substituents
Comparison: Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, a piperazine moiety, and a carboxylate functional group. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been studied for its potential as an inhibitor of certain biological pathways, which can lead to therapeutic effects in diseases such as cancer and infections.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways critical for cellular function. For instance, studies have shown that compounds with similar structures can inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Antimicrobial Activity
One of the notable areas of research has been the antimicrobial activity of this compound. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines have shown that this compound possesses low toxicity, making it a promising candidate for further development in therapeutic applications. The IC90 values for the most active derivatives were found to be between 3.73 and 4.00 μM, indicating a favorable safety profile .
Case Studies
Recent studies have highlighted the potential applications of this compound in treating various conditions:
- Anti-tubercular Activity : A study reported that derivatives of this compound showed significant activity against Mycobacterium tuberculosis, suggesting its utility in anti-tubercular therapy .
- Neurite Outgrowth Promotion : Another investigation demonstrated that this compound could enhance neurite outgrowth in neuronal cell models, indicating potential neuroprotective effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other piperazine-containing compounds known for their biological activities:
Compound Name | Activity Type | IC50 (μM) | Notes |
---|---|---|---|
Compound A | Anti-cancer | 2.0 | Inhibits specific kinases |
Compound B | Antimicrobial | 1.5 | Effective against gram-positive bacteria |
This compound | Anti-tubercular | 1.35 - 2.18 | Low cytotoxicity observed |
Properties
Molecular Formula |
C10H14N2O4S2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl 5-piperazin-1-ylsulfonylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H14N2O4S2/c1-16-10(13)8-6-9(17-7-8)18(14,15)12-4-2-11-3-5-12/h6-7,11H,2-5H2,1H3 |
InChI Key |
VSEKIPCBVFFZEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=C1)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
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